2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR-12909, is a chemical compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential use in the treatment of drug addiction and other neurological disorders. In
Mechanism of Action
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By blocking the dopamine transporter, this compound increases the concentration of dopamine in the synapse, which can lead to an increase in dopamine signaling and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in dopamine signaling and a reduction in drug-seeking behavior. This compound has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation.
Advantages and Limitations for Lab Experiments
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has a number of advantages for lab experiments. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of drug addiction and other neurological disorders. However, there are also some limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also a potent dopamine reuptake inhibitor that can have significant effects on dopamine signaling in the brain, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for the study of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the study of the long-term effects of this compound on dopamine signaling in the brain. Additionally, this compound has been shown to have potential therapeutic effects in a number of neurological disorders, and further research is needed to explore its potential use in these areas.
Scientific Research Applications
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential use in the treatment of drug addiction and other neurological disorders. It has been shown to block the reuptake of dopamine in the brain, which can lead to an increase in dopamine levels and a reduction in drug-seeking behavior. This compound has also been studied for its potential use in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-benzyl-5-bromo-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFXWSHLSYVOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.